molecular formula C9H5BrF2N2O B11781913 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol

4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol

Cat. No.: B11781913
M. Wt: 275.05 g/mol
InChI Key: CWAPPQFQSDQCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and two fluorine atoms at the 2nd and 6th positions of the phenol ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol typically involves the reaction of 4-bromo-1H-pyrazole with 2,6-difluorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
  • 4-(4-Bromo-1H-pyrazol-3-yl)benzene
  • 4-(4-Bromo-1H-pyrazol-3-yl)phenol

Uniqueness

4-(4-Bromo-1H-pyrazol-3-yl)-2,6-difluorophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H5BrF2N2O

Molecular Weight

275.05 g/mol

IUPAC Name

4-(4-bromo-1H-pyrazol-5-yl)-2,6-difluorophenol

InChI

InChI=1S/C9H5BrF2N2O/c10-5-3-13-14-8(5)4-1-6(11)9(15)7(12)2-4/h1-3,15H,(H,13,14)

InChI Key

CWAPPQFQSDQCPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C2=C(C=NN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.